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1,1-Dimethyl-2-oxa-8-

azaspiro[4.5]decane

Cat. No.: B1341857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at

the mitochondria-associated membrane of the endoplasmic reticulum, has emerged as a

promising therapeutic target for a range of neurological and psychiatric disorders.[1] Azaspiro

compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom,

represent a versatile class of molecules that have demonstrated significant potential as S1R

ligands. This guide provides a comparative overview of the S1R affinity of various azaspiro

derivatives, supported by experimental data from recent studies.

Quantitative Comparison of Sigma-1 Receptor
Affinity
The binding affinity of a compound for a receptor is a critical parameter in drug discovery,

typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding

affinity. The following table summarizes the S1R binding affinities for several classes of

azaspiro compounds, highlighting the impact of different structural scaffolds on receptor

interaction.
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Compound Class Specific Derivative
Kᵢ (nM) for Sigma-1
Receptor

Reference

2,7-

Diazaspiro[3.5]nonane
Compound 4b 2.7 [1]

Compound 4c 3.5 [1]

Compound 5b 13 [1]

Compound 8f 10 [1]

1-Oxa-4,9-

diazaspiro[5.5]undeca

ne

Compound 15au
Dual MOR agonist

and σ₁R antagonist
[2]

8-Azaspiro[4.5]decane

8-(4-(2-

Fluoroethoxy)benzyl)-

1,4-dioxa-8-

azaspiro[4.5]decane

(5a)

5.4 [3]

2,6-

Diazaspiro[3.4]octan-

7-one

Compound 32 Potent σ₁R antagonist [4]

Note: Specific Kᵢ values for all compounds were not consistently available across all

publications in a comparable format. Some studies focus on the functional outcomes (e.g.,

antagonism) rather than providing precise Kᵢ values in the primary text. For compound 15au,

the focus is on its dual activity profile. For compound 32, its potency as an antagonist is

highlighted.

Experimental Protocols: Determining Sigma-1
Receptor Affinity
The affinity of the presented azaspiro compounds for the sigma-1 receptor was primarily

determined using radioligand binding assays. This standard and robust technique allows for the

quantification of the interaction between a ligand and its receptor.
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Radioligand Binding Assay Protocol
A typical protocol for determining S1R binding affinity involves the following steps:

Membrane Preparation: Membranes are prepared from tissues or cells that have a high

expression of sigma-1 receptors. Guinea pig brain is a commonly used tissue source due to

its high density of S1R.[5] Alternatively, cell lines overexpressing the human S1R can be

utilized.[6]

Incubation: The prepared membranes are incubated with a specific radioligand for the sigma-

1 receptor, such as --INVALID-LINK---pentazocine.[6] This incubation also includes varying

concentrations of the unlabeled test compound (the azaspiro derivative).

Separation and Measurement: After reaching equilibrium, the bound and unbound

radioligand are separated, typically through rapid filtration. The amount of radioactivity bound

to the membranes is then quantified using liquid scintillation counting.[5]

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a known, potent S1R ligand (e.g., haloperidol) to saturate the receptors.[5] The specific

binding is calculated by subtracting the non-specific binding from the total binding. The

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-

Prusoff equation.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding

assay used to determine the sigma-1 receptor affinity of test compounds.
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Caption: Workflow of a competitive radioligand binding assay.

Signaling and Functional Implications
The sigma-1 receptor is a chaperone protein that can translocate within the cell and interact

with various ion channels and G-protein-coupled receptors upon activation.[1] S1R ligands are

classified as either agonists or antagonists. Agonists have been associated with cytoprotective

effects, while antagonists have shown promise for their analgesic properties by potentiating

opioid-mediated analgesia.[1] For instance, certain 2,7-diazaspiro[3.5]nonane derivatives have

been identified as S1R agonists (e.g., compound 4b), while others in the same series act as

antagonists (e.g., compound 5b).[1] This highlights how subtle structural modifications to the

azaspiro core can significantly alter the functional activity of the compound at the sigma-1

receptor.
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Caption: Simplified overview of Sigma-1 Receptor activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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